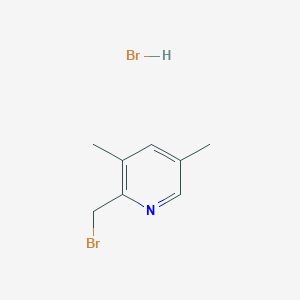

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

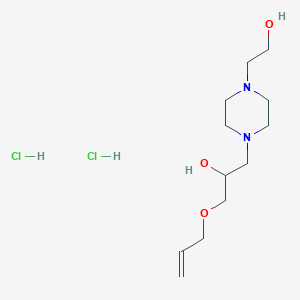

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It’s used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Synthesis Analysis

While specific synthesis methods for 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide are not available, 2-(Bromomethyl)pyridine hydrobromide can be used in the preparation of various compounds .Molecular Structure Analysis

The molecular formula for 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The SMILES string representation is Br[H].BrCc1ccccn1 .Physical and Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a white to pink to orange-brown powder or crystals . It has a melting point of 149-152 °C .Aplicaciones Científicas De Investigación

Isostructurality in Halogenated Compounds

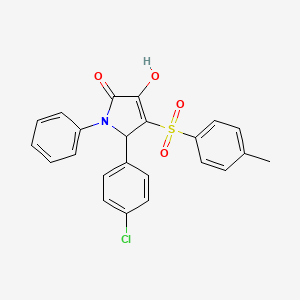

One study examines the structural similarities between compounds such as 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide. Despite different substitution patterns, these compounds share a hydrogen-bonded dimer structure, illustrating the unexpected isostructurality that arises from the permutation of classical and “weak” hydrogen bonds (Jones & Vancea, 2003).

Hyperbranched Polyelectrolytes Synthesis

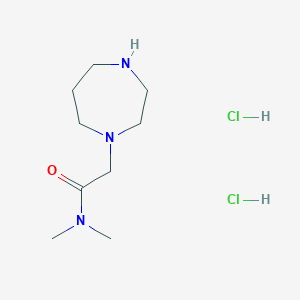

Another significant application is in the synthesis of hyperbranched polyelectrolytes from monomers like 3,5-bis(bromomethyl)pyridine hydrobromide. This synthesis process yields new hyperbranched polyelectrolytes, demonstrating the monomer's role in advancing polymer chemistry. The reaction kinetics and structural investigations of these polymers highlight their potential in various applications (Monmoton et al., 2008).

Organic Synthesis and Catalysis

Further research explores the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation. This process involves an unprecedented ring expansion-oxidation protocol, showcasing the compound's utility in complex organic synthesis and catalytic transformations (D’hooghe et al., 2008).

Efficient Synthesis Methodologies

Another study reports on an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in producing other valuable chemicals. This method emphasizes the compound's significance in developing sustainable and efficient chemical synthesis processes (Guo et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is primarily used as a laboratory chemical and for the synthesis of other substances .

Biochemical Pathways

As a laboratory reagent, its primary use is in the synthesis of other compounds, rather than direct biological interactions .

Result of Action

It is known to cause severe skin burns and eye damage, indicating a strong reactivity with biological tissues .

Propiedades

IUPAC Name |

2-(bromomethyl)-3,5-dimethylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNRQSDCQDAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)

![2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922002.png)

![N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2922003.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)